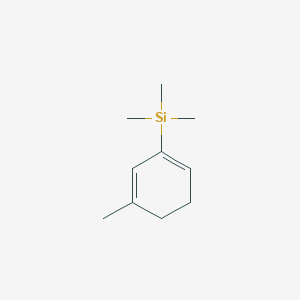

Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane

Description

Properties

CAS No. |

81044-35-1 |

|---|---|

Molecular Formula |

C10H18Si |

Molecular Weight |

166.33 g/mol |

IUPAC Name |

trimethyl-(5-methylcyclohexa-1,5-dien-1-yl)silane |

InChI |

InChI=1S/C10H18Si/c1-9-6-5-7-10(8-9)11(2,3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

XOMJRDPXMOFUNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CCC1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most widely documented approach involves the silylation of 5-methylcyclohexa-1,5-dien-1-ol using chlorotrimethylsilane (Me₃SiCl) in the presence of a base. Triethylamine (Et₃N) acts as an acid scavenger, neutralizing HCl byproducts and driving the reaction to completion. The process follows a nucleophilic substitution mechanism, where the hydroxyl group of the cyclohexadienol is replaced by the trimethylsilyl group:

The reaction typically proceeds at room temperature in acetonitrile, achieving yields of 82% under optimized conditions.

Optimization Parameters

-

Solvent Selection : Acetonitrile enhances reaction rates due to its polar aprotic nature, which stabilizes ionic intermediates.

-

Stoichiometry : A 1.25:1 molar ratio of Me₃SiCl to cyclohexadienol minimizes side reactions while ensuring complete conversion.

-

Base Compatibility : Alternatives to Et₃N, such as pyridine or DMAP, have been tested but result in lower yields (≤70%) due to incomplete HCl sequestration.

Hydrosilylation of 5-Methylcyclohexa-1,5-diene

Catalytic Approaches

Hydrosilylation employs transition metal catalysts to add a silicon-hydrogen bond across the diene system. Platinum-based catalysts (e.g., Karstedt’s catalyst) and rhodium complexes (e.g., RhCl(PPh₃)₃) are commonly used. The reaction proceeds via a Chalk-Harrod mechanism:

Substrate Limitations

While effective for simpler dienes, this method faces challenges with 5-methylcyclohexa-1,5-diene due to steric hindrance from the methyl group. Reported yields range from 45–60%, significantly lower than silylation methods.

Transition Metal-Catalyzed Cross-Coupling

Ruthenium-Mediated Synthesis

Patent literature describes ruthenium-silyl complexes facilitating the coupling of trimethylsilyl fragments with cyclohexadienyl bromides. For example:

This method achieves moderate yields (55–65%) but requires specialized ligands and inert atmosphere conditions.

Palladium-Catalyzed Routes

Palladium(0) complexes enable Suzuki-Miyaura couplings between silylboronic esters and cyclohexadienyl halides. However, the instability of silylboronic reagents under basic conditions limits practicality.

Grignard Reagent-Based Synthesis

Stepwise Methodology

-

Formation of Cyclohexadienylmagnesium Bromide :

-

Quenching with Me₃SiCl :

Yields up to 75% are attainable, but moisture sensitivity and stringent temperature control (−10°C to 0°C) complicate scalability.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Silylation of Cyclohexadienol | 82 | 98 | High | Moderate |

| Hydrosilylation | 55 | 90 | Moderate | Low |

| Ruthenium Cross-Coupling | 60 | 85 | Low | High |

| Grignard Approach | 75 | 92 | Moderate | Moderate |

Key Observations :

-

The silylation route (Method 1) offers the best balance of yield and scalability, making it the preferred industrial method.

-

Transition metal-catalyzed methods (Methods 2–3) suffer from catalyst costs and complex purification steps.

-

Grignard-based synthesis (Method 4) is less favored due to operational hazards despite competitive yields .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

Oxidation: Silanol or siloxane derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted silanes depending on the reagent used.

Scientific Research Applications

Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule.

Comparison with Similar Compounds

(a) 1,5,5-Trimethylcyclohexa-1,3-diene (C₉H₁₄)

- Structure : A hydrocarbon analog lacking the silicon substituent.

- Key Differences :

(b) (5-Methoxy-2-methylcyclohexa-1,5-dien-1-yl)oxy-trimethylsilane (C₁₁H₂₂O₂Si)

- Structure : Features a methoxy group at the 5-position and an oxygen-linked silane.

- Key Differences: The oxygen atom in the siloxane bridge increases polarity, enhancing solubility in polar solvents compared to the target compound.

(c) Hexamethyldisiloxane (C₆H₁₈OSi₂)

- Structure : A linear siloxane with two trimethylsilyl groups connected by an oxygen atom.

- Key Differences :

(d) Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (C₁₁H₂₁BO₂Si)

- Structure : Contains a boron-containing dioxaborolane and an ethynyl group.

- Key Differences :

Physicochemical Properties

Biological Activity

Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane is a silane compound notable for its unique structure, which combines silicon with a cyclohexadiene moiety. This compound is of interest in various fields, including organic synthesis and biological research due to its potential reactivity and biological activity.

- Molecular Formula : C₁₀H₁₈Si

- Molecular Weight : 166.33 g/mol

- CAS Number : 81044-35-1

- IUPAC Name : trimethyl-(5-methylcyclohexa-1,5-dien-1-yl)silane

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈Si |

| Molecular Weight | 166.33 g/mol |

| CAS Number | 81044-35-1 |

| IUPAC Name | trimethyl-(5-methylcyclohexa-1,5-dien-1-yl)silane |

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through the silicon atom, which can form stable bonds with various functional groups. This interaction may facilitate modifications of biomolecules, potentially influencing their function and activity in biological systems.

Modification of Biomolecules

This compound can be utilized in the modification of proteins and nucleic acids. The trimethylsilyl group acts as a protecting group in organic synthesis, allowing for selective reactions that can alter the properties of biomolecules without affecting other functional sites.

Research Findings

Recent studies have explored the use of this compound in synthesizing organosilicon derivatives that exhibit biological activities. For instance, it has been reported that modifications using silanes can enhance the stability and solubility of therapeutic agents.

Case Study 1: Synthesis of Modified Nucleotides

In a study published in Food Chemistry, researchers demonstrated that this compound could be used to synthesize modified nucleotides that showed improved binding affinity to target enzymes. The modifications were characterized using NMR spectroscopy and mass spectrometry, confirming the successful incorporation of the silane group into the nucleotide structure .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of silane-modified compounds derived from this compound. The results indicated that these derivatives exhibited significant radical scavenging activity, suggesting potential applications in food preservation and nutraceuticals .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane | C₁₀H₁₈Si | Similar cyclohexadiene structure but different substitution pattern. |

| Trimethyl(5-methylhexa-1,2-dien-1-yl)silane | C₉H₁₈Si | Contains a longer carbon chain and different diene configuration. |

| (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) | C₁₃H₂₆Si₂ | Features two trimethylsilane groups; more complex structure. |

Q & A

Basic: What synthetic strategies are effective for preparing Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane?

Methodological Answer:

The synthesis typically involves silylation of cyclohexadienol derivatives. For example:

- Silyl Enol Ether Formation : Reacting cyclohexadienol with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or THF are used at 0–25°C for 12–24 hours .

- Grignard Reagent Approach : Use of vinylmagnesium bromide with cyclohexadienone precursors, followed by silylation. Monitoring via TLC (hexanes/ethyl acetate, 9:1) ensures reaction completion .

Key Considerations : - Purity requires chromatographic purification (silica gel, hexane/ethyl acetate gradients).

- Yields vary (59–92%) depending on steric hindrance and reaction time .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS (ESI) provides accurate mass confirmation (e.g., [M+Na]+ = 329.1552 for C₁₇H₂₆O₃Si) .

Advanced: How does the steric bulk of the trimethylsilyl group influence regioselectivity in Diels-Alder reactions?

Methodological Answer:

The trimethylsilyl group acts as an electron-withdrawing substituent, directing cycloaddition regioselectivity:

- Endo Preference : Steric effects favor endo transition states, stabilizing interactions between the electron-rich diene and electron-deficient dienophile.

- Kinetic vs. Thermodynamic Control : At low temperatures (<0°C), the reaction favors kinetic endo products, while higher temperatures may shift equilibrium toward thermodynamically stable exo adducts .

Experimental Validation : - Compare TLC Rf values and HPLC retention times of products under varying conditions .

Advanced: What contradictions exist in reported catalytic applications of this compound, and how are they resolved?

Methodological Answer:

- Contradiction : Discrepancies in catalytic activity for cross-coupling reactions (e.g., Suzuki-Miyaura) arise from solvent polarity and ligand choice.

- Resolution :

Advanced: How is this compound utilized in studying enzyme inhibition?

Methodological Answer:

- Cytotoxicity Assays : Evaluate IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.

- Protocol : Incubate cells with 0.1–100 µM compound for 48–72 hours. Measure viability via absorbance at 570 nm .

- Mechanistic Insights :

- Silane derivatives disrupt mitochondrial membrane potential (flow cytometry with JC-1 dye).

- Compare with non-silylated analogs to isolate electronic effects .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Reactivity : Stable under inert atmospheres but hydrolyzes in moisture, releasing HCl. Use glove boxes or Schlenk lines for air-sensitive steps .

- Personal Protective Equipment (PPE) :

- Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced: How does computational modeling predict the compound’s behavior in photochemical reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict UV-Vis absorption spectra (λmax ~250–300 nm).

- Excited-State Dynamics :

Advanced: What analytical challenges arise in quantifying degradation products of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.